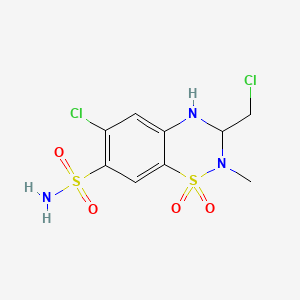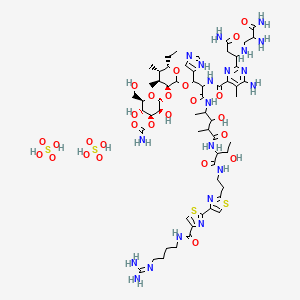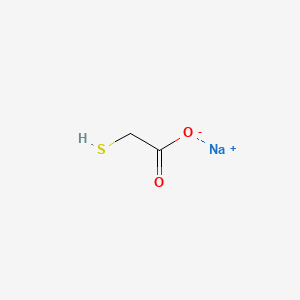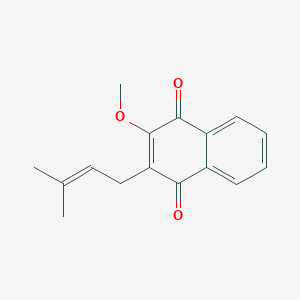
Chloroacetoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯乙酰氧基喹啉是喹啉的衍生物,喹啉是一种含氮杂环芳香族化合物。 喹啉及其衍生物以其广泛的生物活性而闻名,包括抗菌、抗疟疾和抗癌特性
准备方法
合成路线和反应条件
氯乙酰氧基喹啉的合成通常涉及用氯乙酰氯酰化 2-氨基-3-苯基-4-喹啉酮,然后进行环化 。这种方法提供了一种直接的路线来以高产率获得该化合物。反应条件通常包括使用酸催化剂和二氯甲烷等溶剂。
工业生产方法
氯乙酰氧基喹啉的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流反应器和优化的反应条件可以提高生产过程的效率和产率。 此外,正在探索绿色化学方法,例如无溶剂反应和使用可回收催化剂,以使该过程更加可持续 。
化学反应分析
反应类型
氯乙酰氧基喹啉经历各种化学反应,包括:
取代反应: 氯基团可以被其他亲核试剂取代,例如胺或硫醇。
氧化反应: 该化合物可以被氧化形成喹啉 N-氧化物。
还原反应: 氯乙酰氧基喹啉的还原会导致形成氢喹啉衍生物。
常见试剂和条件
取代: 在碱存在下,叠氮化钠或硫醇等试剂。
氧化: 过氧化氢或间氯过氧苯甲酸等氧化剂。
还原: 硼氢化钠或氢化铝锂等还原剂。
主要产物
科学研究应用
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其抗菌和抗疟疾特性。
医学: 治疗感染和癌症的潜在治疗剂。
工业: 用于染料、催化剂和材料的开发.
作用机制
氯乙酰氧基喹啉的作用机制涉及其与酶和受体等分子靶标的相互作用。 例如,已证明它可以稳定缺氧诱导因子-1α (HIF-1α),从而增强参与血管生成的靶基因的转录 。该化合物螯合金属离子的能力在其生物活性中也发挥作用。
相似化合物的比较
类似化合物
氯喹: 另一种具有抗菌特性的 8-羟基喹啉衍生物。
溴喹啉: 以其抗真菌活性而闻名。
碘喹啉: 用作抗原生动物剂。
独特性
氯乙酰氧基喹啉的独特性在于其特定的取代模式,赋予其独特的化学反应性和生物活性。 它稳定 HIF-1α 并促进血管生成的能力使其与其他喹啉衍生物区别开来 。
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3 |
InChI 键 |
JSJOTZXJKCXWQC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)



![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)

![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)

![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)
